N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-16-21(17(2)26(25-16)22-9-5-6-13-23-22)12-14-24-29(27,28)20-11-10-18-7-3-4-8-19(18)15-20/h5-6,9-11,13,15,24H,3-4,7-8,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFYBRAVJIJUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine
- 1,3,5-trisubstituted 1,2,4-triazoles
Uniqueness
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Q & A
Q. What are the critical steps in synthesizing N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyrazole and tetrahydronaphthalene-sulfonamide moieties. Key steps include:
- Reaction optimization : Control temperature (e.g., reflux in ethanol ), pH, and solvent polarity to minimize side products.
- Purification : Use HPLC or column chromatography to isolate intermediates. Final purity (>95%) is confirmed via NMR (1H/13C) and LC-MS .
- Inert conditions : Protect reactive groups (e.g., sulfonamide) under nitrogen/argon to prevent oxidation .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for pyridin-2-yl (δ 8.0–8.5 ppm) and tetrahydronaphthalene protons (δ 1.5–2.8 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.
- X-ray crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding between sulfonamide and pyrazole groups) .
Q. How does the compound’s structure influence its solubility and stability in experimental buffers?
- Methodological Answer :
- Solubility : The sulfonamide group enhances water solubility at pH >7, while the tetrahydronaphthalene core requires co-solvents (e.g., DMSO ≤5%) .
- Stability : Perform accelerated degradation studies under UV light and varying pH (4–9). Monitor via HPLC to identify hydrolytic or oxidative degradation products .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and activation energies for coupling reactions .
- Reaction path screening : Employ algorithms like AFIR (Artificial Force Induced Reaction) to identify low-energy pathways, reducing trial-and-error experiments .
- Solvent selection : Simulate solvent effects (e.g., ethanol vs. DMF) using COSMO-RS models to maximize yield .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer :
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments in triplicate .
- Data normalization : Adjust for solvent interference (e.g., DMSO effects on cell viability) using plate-reader correction factors .
- Meta-analysis : Compare results across orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding affinity .
Q. How do structural modifications (e.g., substituent variations on pyrazole) affect target binding kinetics?
- Methodological Answer :
- SAR studies : Synthesize analogs with methyl, chloro, or methoxy substituents.
- Kinetic profiling : Use surface plasmon resonance (SPR) to measure on/off rates (kon/koff). Correlate with steric/electronic parameters (Hammett constants) .
- Molecular docking : Map interactions (e.g., π-π stacking with pyridin-2-yl) in protein active sites (e.g., COX-2 or kinase domains) .
Q. What experimental design principles minimize variability in high-throughput screening (HTS)?
- Methodological Answer :
- Factorial design : Test critical variables (e.g., temperature, catalyst loading) via Plackett-Burman or Box-Behnken designs .
- Robustness testing : Introduce deliberate perturbations (e.g., ±5% reagent stoichiometry) to assess method resilience .
- Data validation : Use Z’-factor analysis (Z’ >0.5) to confirm assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
